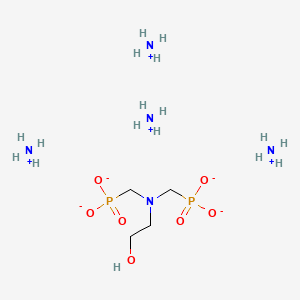
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and diazo functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are employed to achieve high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium azide.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring specific catalysts to achieve the desired transformations. Solvents like dichloromethane and THF are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones, while reduction can produce amines .
Applications De Recherche Scientifique
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-Amino-4-methyl-2-hexanone
- (3S,4S)-3-Diazo-4-methyl-2-hexanone
- (3S,4S)-3-Amino-1-diazo-2-hexanone
Uniqueness
What sets (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone apart is its unique combination of amino and diazo groups, which provides distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
6-amino-1-diazo-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13N3O/c1-6(2-3-8)4-7(11)5-10-9/h5-6H,2-4,8H2,1H3 |
Clé InChI |
WEUUZLZQSOOIKY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)CC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)



![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)




